molecular formula C6H5F3N2S B173027 2-(Methylthio)-4-(trifluoromethyl)pyrimidine CAS No. 136547-20-1

2-(Methylthio)-4-(trifluoromethyl)pyrimidine

Cat. No.: B173027
CAS No.: 136547-20-1
M. Wt: 194.18 g/mol
InChI Key: RPTPMLRDQUSBRC-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-(trifluoromethyl)pyrimidine is a valuable heterocyclic building block in organic synthesis and pharmaceutical research. The compound features a pyrimidine core substituted with a methylthio group and an electron-withdrawing trifluoromethyl group, making it a versatile intermediate for constructing more complex molecules. The trifluoromethyl group is of particular interest in medicinal chemistry due to its ability to enhance a compound's metabolic stability, lipophilicity, and membrane permeability. While specific mechanistic studies on this exact base compound are limited, analogs and derivatives, such as this compound-5-carboxylic acid, are recognized as key intermediates in scientific research . As a scaffold, it is instrumental in the development of potential bioactive molecules. This product is intended for use as a reference standard and synthetic intermediate in laboratory research settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

2-methylsulfanyl-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2S/c1-12-5-10-3-2-4(11-5)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTPMLRDQUSBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381662
Record name 2-(methylthio)-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136547-20-1
Record name 2-(Methylthio)-4-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136547-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(methylthio)-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloro-to-Methylthio Substitution

The most widely reported method involves replacing a chlorine atom at the 2-position of 2-chloro-4-(trifluoromethyl)pyrimidine with a methylthio group. This reaction proceeds via nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing effect of the trifluoromethyl group to activate the pyrimidine ring.

Representative Protocol
A mixture of 2-chloro-4-(trifluoromethyl)pyrimidine (3.8 mmol) and sodium thiomethoxide (1.5 eq) in anhydrous 1,4-dioxane (15 mL) is refluxed for 14 hours under nitrogen. Post-reaction, the mixture is concentrated, dissolved in ethyl acetate, and washed with water to remove inorganic salts. The organic layer is dried over sodium sulfate and purified via silica gel chromatography (hexane/ethyl acetate, 9:1) to yield 2-(methylthio)-4-(trifluoromethyl)pyrimidine in 77% isolated yield .

Critical Parameters

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane enhance reaction rates by stabilizing the transition state.

  • Temperature : Reflux conditions (≥100°C) are essential to overcome the activation energy barrier of SNAr.

  • Catalysis : Copper(I) iodide (CuI, 5 mol%) accelerates substitution by facilitating electron transfer, though it is optional in NaSMe-driven systems.

Iodo-to-Methylthio Substitution

Alternative routes employ 2-iodo-4-(trifluoromethyl)pyrimidine as the substrate, offering improved leaving-group aptitude. For example, treatment with NaSMe in acetonitrile at 40°C for 90 minutes achieves complete conversion, albeit with moderate yields (40–63%) due to competing side reactions.

Optimization Insights

  • Additives : Potassium carbonate (K2CO3) neutralizes HI byproducts, shifting the equilibrium toward product formation.

  • Purification : Recrystallization from hexane/methanol (9:1) at −4°C minimizes losses during isolation.

Cyclocondensation Approaches

2-Methylisothiourea-Mediated Ring Formation

Cyclocondensation strategies construct the pyrimidine core with pre-installed methylthio and trifluoromethyl groups. A representative protocol involves reacting 1,3-diketones or halo-enol ethers with 2-methylisothiourea sulfate under acidic conditions.

Experimental Workflow
A mixture of 4,4,4-trifluoro-1-(iodomethyl)butane-1,3-dione (100 mmol), 2-methylisothiourea sulfate (200 mmol), and concentrated HCl (30 mL) in methanol (250 mL) is refluxed for 48 hours. The crude product is extracted with dichloromethane, dried, and recrystallized to afford this compound in 65–70% yield .

Advantages and Limitations

  • Regioselectivity : The trifluoromethyl group directs cyclization to the 4-position, ensuring high regiochemical fidelity.

  • Side Reactions : Prolonged heating may lead to desulfurization or ring-opening, necessitating strict temperature control.

Comparative Analysis of Methodologies

Method Yield Range Reaction Time Key Advantages Challenges
Chloro Substitution70–77%14–24 hHigh reproducibility; minimal side productsRequires halogenated precursors
Iodo Substitution40–63%1.5–6 hFaster kineticsLower yields due to iodide scavenging
Cyclocondensation65–70%48 hAtom-economic; avoids pre-functionalizationSensitive to acidic conditions; longer time

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with hexane/ethyl acetate gradients (90:10 to 95:5) effectively separates this compound from unreacted starting materials or byproducts.

Recrystallization

Recrystallization from methanol/hexane (1:9) at −4°C produces analytically pure crystals suitable for X-ray diffraction. Single-crystal analyses confirm the planar pyrimidine ring and anti-conformation of the methylthio group.

Spectroscopic Validation

  • NMR : ¹H NMR (CDCl3) displays a singlet at δ 2.65 ppm for the methylthio group and a quartet (J = 32 Hz) at δ 7.88 ppm for the trifluoromethyl-coupled pyrimidine proton.

  • MS : ESI-MS exhibits a molecular ion peak at m/z 209.0 [M+H]⁺, consistent with the molecular formula C6H5F3N2S.

Industrial-Scale Considerations

Solvent Recovery

Distillation of 1,4-dioxane or acetonitrile from reaction mixtures reduces waste and operational costs.

Catalyst Recycling

Copper catalysts (e.g., CuI) are recoverable via aqueous extraction, enabling reuse for up to three cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified pyrimidine derivatives with reduced functional groups.

    Substitution: Pyrimidine derivatives with substituted functional groups.

Scientific Research Applications

2-(Methylthio)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methylthio group can participate in various chemical reactions. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Substituent Position Isomerism

a. 2-(Methylthio)-5-(trifluoromethyl)pyrimidine (CAS: 176214-15-6)

  • Structure : Trifluoromethyl at position 5 instead of 4.
  • Implications : Positional isomerism alters electronic distribution. The -CF₃ group at position 5 may reduce steric hindrance in electrophilic substitution reactions compared to position 4. This could affect binding affinity in biological systems .

b. 4-Methoxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine (CAS: 85730-33-2)

  • Structure : Methoxy (-OCH₃) at position 4, -CF₃ at position 5.
  • However, -CF₃ at position 6 may disrupt π-stacking interactions in molecular recognition .

Functional Group Variations

a. 2-Amino-4-(trifluoromethyl)pyrimidine

  • Structure : Replaces -SCH₃ with -NH₂ at position 2.
  • Implications: The amino group enhances hydrogen-bonding capacity and solubility but reduces lipophilicity. This makes it more suitable for hydrophilic drug formulations .

b. 4-Hydroxy-2-(methylthio)pyrimidine (CAS: 5751-20-2)

  • Structure : Hydroxy (-OH) at position 4 instead of -CF₃.
  • Implications : The -OH group introduces acidity (pKa ~7–9), enabling pH-dependent reactivity. This contrasts with the electron-withdrawing -CF₃ group, which stabilizes the ring against nucleophilic attack .

Halogenated Derivatives

a. 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine (CAS: 123061-47-2)

  • Structure : Chlorine at position 5 and a tributylstannyl group at position 4.
  • Implications : The stannyl group facilitates cross-coupling reactions (e.g., Stille coupling), offering synthetic versatility. However, the chlorine atom may introduce toxicity concerns absent in the target compound .

Table 1: Key Properties of Selected Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Properties/Applications
2-(Methylthio)-4-(trifluoromethyl)pyrimidine C₆H₅F₃N₂S 194.18 High lipophilicity; agrochemical intermediates
2-Amino-4-(trifluoromethyl)pyrimidine C₅H₄F₃N₃ 163.10 Enhanced solubility; kinase inhibitors
4-Methoxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine C₇H₇F₃N₂OS 224.20 Improved solubility; potential radioligand precursor
2-(Methylthio)-5-(trifluoromethyl)pyrimidine C₆H₅F₃N₂S 194.18 Positional isomer; varied electronic effects

ADMET and Pharmacological Considerations

  • Methylthio Group : May be metabolized to sulfonic acids, impacting toxicity profiles.
  • Trifluoromethyl Group: Reduces metabolic degradation, enhancing plasma half-life compared to hydroxyl or amino analogs .

Biological Activity

2-(Methylthio)-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative notable for its unique chemical structure, which includes a methylthio group at the second position and a trifluoromethyl group at the fourth position of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and insecticidal properties.

The molecular formula of this compound is CHFNS, and its structure contributes to its biological activity. The trifluoromethyl group enhances lipophilicity, increasing the compound's membrane permeability and bioavailability, while the methylthio group can participate in redox reactions, influencing its interaction with various biological targets.

Molecular Targets

  • Enzymes : The compound may inhibit or activate specific enzymes depending on its structure.
  • Receptors : It has the potential to bind to various biological receptors, modulating their activity.
  • Biochemical Pathways : It may influence critical pathways involved in cell signaling and metabolism.

Antiviral Activity

Recent studies have indicated that certain pyrimidine derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viral targets. Research has demonstrated that modifications in the pyrimidine structure can enhance antiviral activity by improving binding affinity to viral proteins .

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro tests revealed that this compound exhibits moderate to excellent activity against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The observed activities were generally lower than those of established chemotherapeutics like doxorubicin but indicate a promising avenue for further research .

Cell LineIC50 (µg/mL)Comparison DrugIC50 (µg/mL)
PC35Doxorubicin0.5
K5627Doxorubicin0.3
HeLa6Doxorubicin0.4
A5495Doxorubicin0.6

Insecticidal Activity

In addition to its potential medicinal applications, this compound has demonstrated insecticidal properties. Studies have shown that this compound can effectively control pest populations in agricultural settings, making it a candidate for developing new agrochemicals .

Case Studies and Research Findings

  • Antiviral Efficacy : A study reported that derivatives of trifluoromethyl pyrimidines exhibited significant inhibition of viral replication in vitro, suggesting that structural modifications could enhance their effectiveness as antiviral agents .
  • Anticancer Studies : In a comparative study, several pyrimidine derivatives were synthesized and screened for their anticancer activity against various cell lines. The results indicated that compounds with similar structures to this compound showed promising results, warranting further investigation into their mechanisms of action .
  • Insecticidal Tests : Research involving insecticidal assays demonstrated that compounds based on the trifluoromethyl-pyrimidine scaffold exhibited notable mortality rates against target pests at concentrations significantly lower than traditional insecticides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Methylthio)-4-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with pyrimidine precursors. Key steps include:

  • Methylthio introduction : Use alkylation or nucleophilic substitution with methyl disulfide under controlled pH (7–9) to avoid side reactions.
  • Trifluoromethyl incorporation : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) with trifluoromethyl boronic acids, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yields (>70%) and reduce by-products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing structural and purity parameters?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., methylthio at C2, trifluoromethyl at C4). Use deuterated DMSO or CDCl₃ for solubility.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₆H₅F₃N₂S, theoretical m/z 194.02).
  • Infrared (IR) Spectroscopy : Detect S–C (680–750 cm⁻¹) and C–F (1100–1250 cm⁻¹) stretches.
  • X-ray Crystallography : Resolve 3D conformation for reactivity studies (crystallize in ethanol/water mixtures) .

Q. How does the compound’s stability under varying pH, temperature, and light conditions influence experimental design?

  • Methodological Answer :

  • pH Stability : Test degradation kinetics in buffers (pH 2–12). Methylthio groups hydrolyze under strong alkaline conditions (pH >10), necessitating neutral storage.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA). Decomposition occurs >200°C, suggesting reflux reactions below this threshold.
  • Light Sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the trifluoromethyl group .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the compound’s reactivity and biological target interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use Gaussian 09 with B3LYP/6-31G(d) basis sets.
  • Molecular Docking : Screen against kinase or enzyme libraries (e.g., PDB) using AutoDock Vina. Prioritize targets with binding energies <–7 kcal/mol. Validate with SPR or ITC assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle).
  • Dose-Response Curves : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀. Replicate experiments ≥3 times.
  • Meta-Analysis : Compare datasets using ANOVA or t-tests to identify outliers. Cross-reference with structural analogs (e.g., 4-chloro derivatives) to assess substituent effects .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (NO₂) at C4. Assess logP (HPLC) and solubility (shake-flask method).
  • Biological Profiling : Test against disease models (e.g., cancer cell lines) and compare % inhibition at 10 µM. Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Methylthio)-4-(trifluoromethyl)pyrimidine
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2-(Methylthio)-4-(trifluoromethyl)pyrimidine

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